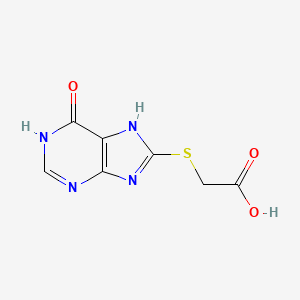

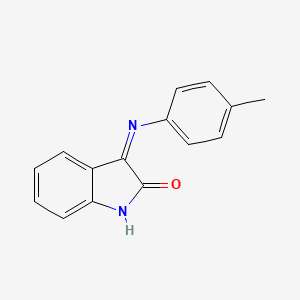

![molecular formula C6H4N2O2 B1418173 Furo[3,2-d]pyrimidin-4(3H)-one CAS No. 655255-08-6](/img/structure/B1418173.png)

Furo[3,2-d]pyrimidin-4(3H)-one

Vue d'ensemble

Description

“Furo[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been used in the synthesis of an electron-transport-type host for blue phosphorescent organic light-emitting diodes . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .

Synthesis Analysis

The synthesis of “Furo[3,2-d]pyrimidin-4(3H)-one” involves cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles . A novel synthetic route to the furo[2,3-d]pyrimidine system via cyclization of 2-methylsulfanyl-4-(phenacyloxy)pyrimidine-5-carbonitriles has been reported .Molecular Structure Analysis

The molecular structure of “Furo[3,2-d]pyrimidin-4(3H)-one” is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This design allows the compound to be used as an electron-transport-type host in the development of blue phosphorescent organic light-emitting diodes .Chemical Reactions Analysis

The chemical reactions involving “Furo[3,2-d]pyrimidin-4(3H)-one” include its synthesis from 4-(phenacyloxy)pyrimidine-5-carbonitriles . The reaction involves cyclization, leading to the formation of the furo[2,3-d]pyrimidine system .Applications De Recherche Scientifique

Organic Electronics: Host Materials for Phosphorescent OLEDs

Furo[3,2-d]pyrimidin-4(3H)-one derivatives have been utilized as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These compounds serve as electron-transport-type hosts, which are crucial for achieving high external quantum efficiency and low efficiency roll-off. The high triplet energy of these hosts prevents back energy transfer from the phosphorescent emitters, ensuring efficient light emission .

Materials Science: Enhancing OLED Device Performance

In the realm of materials science, these compounds contribute to the development of OLED devices with superior performance. By facilitating better carrier balance and expanding the exciton recombination zone, they enable devices to exhibit high brightness, color purity, and energy efficiency, which are essential for commercial applications like display and lighting technologies .

Environmental Science: Energy-Efficient Lighting Solutions

The application of Furo[3,2-d]pyrimidin-4(3H)-one in environmental science is linked to its role in creating more energy-efficient lighting solutions. OLEDs using these compounds can potentially reduce power consumption, contributing to lower energy usage and a reduced environmental footprint .

Energy: Advancements in Electroluminescent Devices

These compounds are integral to advancements in electroluminescent devices, particularly in achieving thermally activated delayed fluorescence (TADF). TADF allows for the creation of highly efficient electroluminescent materials, which are vital for the next generation of low-energy-consuming electronic devices .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3H-furo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCBUVHNVPZUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596473 | |

| Record name | Furo[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

655255-08-6 | |

| Record name | Furo[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

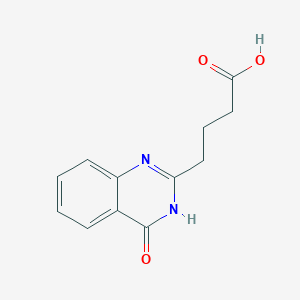

![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)

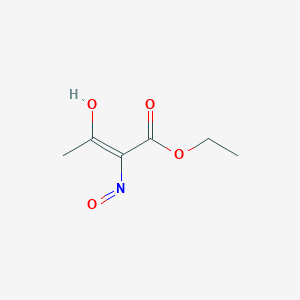

![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)

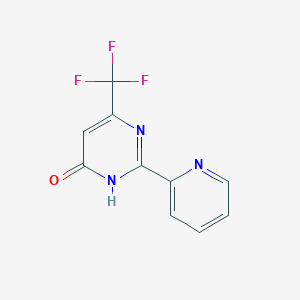

![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)

![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)

![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)

![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)

![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)